molecular formula C22H16O6 B1680536 Resistomycin CAS No. 20004-62-0

Resistomycin

Cat. No. B1680536
CAS RN: 20004-62-0
M. Wt: 376.4 g/mol
InChI Key: ABLACSIRCKEUOB-UHFFFAOYSA-N
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Description

Resistomycin is an antibiotic with the molecular formula C22H16O6 . It is similar to hypericin and was first isolated in 1951 from the bacterium Streptomyces resistomycificus .


Molecular Structure Analysis

The molecular structure of Resistomycin is characterized by a unique pentacyclic “discoid” ring system . This structure clearly differs from the typical linear or angular architectures of aromatic polyketides .


Chemical Reactions Analysis

Resistomycin is a bacterial polyphenolic metabolite from Streptomyces resistomycificus with a unique pentacyclic “discoid” ring system . The first comprehensive cyclase amino acid sequence−function correlation revealed that the enzymes directing the nascent polyketide chain into a peri-fused system clearly differ from canonical linear and angular cyclases .


Physical And Chemical Properties Analysis

Resistomycin is a solid substance with a molar mass of 376.364 g·mol−1 . Its boiling point is 315°C . It has a chemical formula of C22H16O6 .

Scientific Research Applications

1. Resistomycin Biosynthesis and Unique Structural Properties

Resistomycin, a pentacyclic polyketide produced by Streptomyces resistomycificus, exhibits pharmacologically significant properties. Unlike typical bacterial aromatic polyketides, resistomycin features a distinctive "discoid" ring system. The entire gene cluster for its biosynthesis has been identified, revealing unique aspects of the type II polyketide synthase (PKS) involved. This includes a novel mode of cyclization producing the discoid polyketide structure (Jakobi & Hertweck, 2004).

2. Interaction with Cellular Macromolecules

Resistomycin preferentially inhibits RNA synthesis over DNA and protein synthesis in bacterial cells. Cell-free studies indicate that resistomycin interacts with DNA and RNA polymerase, particularly affecting RNA synthesis through its binding to RNA polymerase (Haupt, Wähnert, Pitra, Löber, Luck, & Eckardt, 1975).

3. Antiproliferative Potency and Solubility Enhancements

Semi-synthetic derivatives of heliomycin (resistomycin) have been developed with significantly improved water solubility and potent antiproliferative efficacy. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antiproliferative effects, making them promising for pharmaceutical applications (Nadysev, Tikhomirov, Dezhenkova, & Shchekotikhin, 2018).

4. Apoptosis Induction and Cancer Cell Arrest

Resistomycin has shown significant inhibitory activity against human hepatocellular carcinoma (HCC) in vitro. It induces apoptosis and cell cycle arrest in HepG2 cells by activating the p38 MAPK pathway, suggesting its potential as a therapeutic compound for HCC treatment (Han, Zhao, Zhang, Ma, Zhang, Li, Xie, & Li, 2021).

5. Targeting DNA Secondary Structures

Water-soluble heliomycin derivatives have been developed that interact effectively with various DNA secondary structures. One such derivative demonstrated affinity and selectivity toward i-motif-forming DNA sequences over duplex and G-quadruplex structures. These derivatives offer a basis for further development as DNA-i-motif interacting ligands and potential chemotherapeutics (Tikhomirov, Abdelhamid, Nadysev, Zatonsky, Bykov, Chueh, Waller, & Shchekotikhin, 2021).

6. Binding Interactions with DNA and Proteins

Studies have demonstrated that resistomycin binds strongly with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). This interaction, characterized by groove binding and static quenching mechanisms, suggests potential applications in studying DNA-protein interactions and drug development (Vijayabharathi, Sathyadevi, Krishnamoorthy, Senthilraja, Brunthadevi, Sathyabama, & Priyadarisini, 2012).

7. Antifungal Activity

Resistomycin exhibits strong antifungal activities, particularly against pathogens like Valsa mali and Magnaporthe grisea. It has shown significant preventive efficacy against rice blast in vivo, indicating its potential as a fungicide (Zhang, Li, Jiang, Kong, Zhang, & Xu, 2013).

8. Pathway Cyclization and Novel Derivatives

Research into resistomycin's biosynthesis has uncovered three cyclases involved in its unique discoid cyclization. This discovery has led to the identification of novel tetracenomycin derivatives and provides insights into polyketide synthesis and cyclization mechanisms (Fritzsche, Ishida, & Hertweck, 2008).

9. TRAIL Resistance-Overcoming Activity

Resistomycin exhibits activity in overcoming TRAIL (TNF-related apoptosis-inducing ligand) resistance in cancer cells, particularly in gastric adenocarcinoma cells. This suggests its potential in cancer treatment, especially in TRAIL-resistant tumors (Liu, Arai, & Ishibashi, 2018).

Future Directions

Resistomycin has shown strong inhibitory activity against human hepatocellular carcinoma (HCC) in vitro . It also suppresses prostate cancer cell growth by instigating oxidative stress, mitochondrial apoptosis, and cell cycle arrest . These findings suggest that Resistomycin could be a promising therapeutic leading compound for drug development in cancer treatment .

properties

IUPAC Name

6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKDGCARCYPVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046101
Record name Geliomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resistomycin

CAS RN

20004-62-0
Record name Resistomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geliomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELIOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
653
Citations
BE ROGGO, F PETERSEN… - The Journal of …, 1994 - jstage.jst.go.jp
… acids (1-6) and the known natural product resistomycin (7) were isolated from cultures of the Actinomycete strain … The HIV-1 activity of resistomycin (7) has not been reported before. …
Number of citations: 131 www.jstage.jst.go.jp
R Vijayabharathi, P Bruheim, T Andreassen… - The Journal of …, 2011 - Springer
… To our surprise, no studies focusing on resistomycin production by actinomycetes from terrestrial ecosystems have been reported. Hence, we explored a resistomycin-producing …
Number of citations: 53 link.springer.com
K Jakobi, C Hertweck - Journal of the American Chemical Society, 2004 - ACS Publications
… Resistomycin is a pentacyclic polyketide metabolite of … , resistomycin has a unique “discoid” ring system. We have successfully identified the entire gene cluster encoding resistomycin …
Number of citations: 79 pubs.acs.org
Y Shiono, N Shiono, S Seo, S Oka… - … für Naturforschung C, 2002 - degruyter.com
… of resistomycin would be necessary to cause biological effects. In conclusion, resistomycin is a unique natural product showing antiapoptotic and proapoptotic activity in leukemia cells. …
Number of citations: 43 www.degruyter.com
K Fritzsche, K Ishida, C Hertweck - Journal of the American …, 2008 - ACS Publications
… The finding that putative cyclases involved in the resistomycin pathway are distinct from … of the resistomycin minimal PKS. Analysis of the gene locus encoding resistomycin biosynthesis …
Number of citations: 59 pubs.acs.org
S Carlson, U Tanouye, S Omarsdottir… - Journal of natural …, 2015 - ACS Publications
… the production of the antibiotic resistomycin. After further coculture experiments, we determined that Proteobacteria induced the production of resistomycin in B033 at significantly higher …
Number of citations: 33 pubs.acs.org
S Liu, J Qi, Z Teng, F Tian, X Lv, K Li, Y Song… - Signal transduction and …, 2020 - nature.com
… We next investigated the action mechanism of Resistomycin in TNBC cells. Resistomycin treatment reduced the expression of SNAIL and SLUG in TNBC cells (Fig. 1f). In addition, …
Number of citations: 10 www.nature.com
R Vijayabharathi, P Sathyadevi… - … Acta Part A: Molecular …, 2012 - Elsevier
Resistomycin, a secondary metabolite produced by Streptomyces aurantiacus AAA5. The binding interaction of resistomycin … clearly suggest that the resistomycin bind with CT DNA …
Number of citations: 26 www.sciencedirect.com
K Ishida, K Maksimenka, K Fritzsche… - Journal of the …, 2006 - ACS Publications
Resistoflavin (1) is a rare boat-shaped pentacyclic polyketide metabolite of Streptomyces resistomycificus with marked antibacterial activity. By a series of experiments we have …
Number of citations: 38 pubs.acs.org
BA Keay, R Rodrigo - Journal of the American Chemical Society, 1982 - ACS Publications
… ,5 in the intervening years, Resistomycin has not yet been … A synthesis of Resistomycin is a particularly rigoroustest of … and the first synthesis of Resistomycin. Our methods of in situ …
Number of citations: 45 pubs.acs.org

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